REACTION_SMILES
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[CH3:42][CH2:43][OH:44].[CH3:46][C:47](=[O:48])[OH:49].[Cl:1][c:2]1[n:3][c:4]([NH2:30])[n:5][c:6](-[c:8]2[c:9]([O:27][CH2:28][CH3:29])[cH:10][cH:11][c:12]([Sn:14]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH2:24][CH2:25][CH3:26])[cH:13]2)[cH:7]1.[I-:32].[Na+:31].[Na+:34].[Na+:40].[Na+:41].[OH-:33].[OH2:45].[S:35]([O-:36])([O-:37])(=[O:38])=[S:39]>>[Cl:1][c:2]1[n:3][c:4]([NH2:30])[n:5][c:6](-[c:8]2[c:9]([O:27][CH2:28][CH3:29])[cH:10][cH:11][c:12]([I:32])[cH:13]2)[cH:7]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(=O)O
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Name
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CCCC[Sn](CCCC)(CCCC)c1ccc(OCC)c(-c2cc(Cl)nc(N)n2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCCC[Sn](CCCC)(CCCC)c1ccc(OCC)c(-c2cc(Cl)nc(N)n2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[I-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Type
|
product
|
Smiles
|
CCOc1ccc(I)cc1-c1cc(Cl)nc(N)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |